![molecular formula C10H19N B2735606 1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine CAS No. 1559200-30-4](/img/structure/B2735606.png)

1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

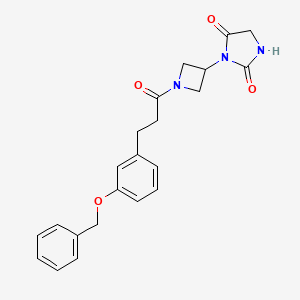

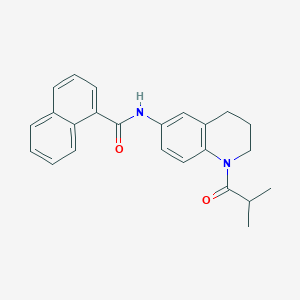

“1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine” is a chemical compound that contains a bicyclic structure . The bicyclic structure is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . It is a type of saturated hydrocarbon .

Synthesis Analysis

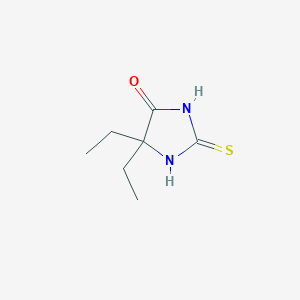

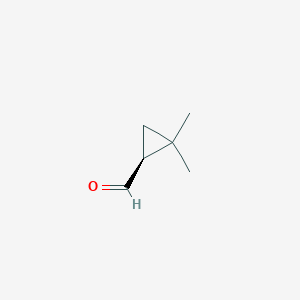

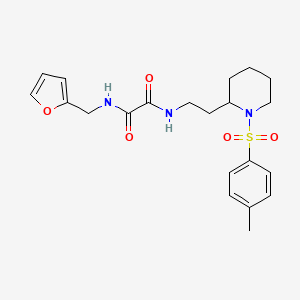

The synthesis of compounds similar to “1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine” has been reported in the literature . A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% .Molecular Structure Analysis

The molecular structure of “1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine” is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . This makes it a bridged bicyclic compound .Applications De Recherche Scientifique

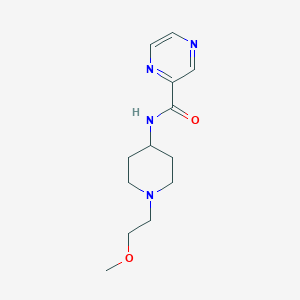

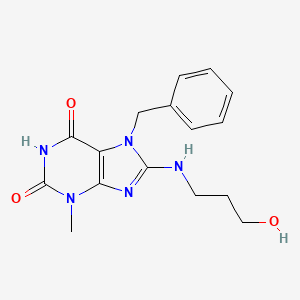

- The bicyclo[2.2.1]heptane scaffold serves as a privileged molecular structure embedded in various bioactive natural products and drug candidates. Researchers have developed an organocatalytic formal [4 + 2] cycloaddition reaction to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in an enantioselective manner . This method enables the synthesis of complex molecules with this core structure, which is crucial for drug discovery and asymmetric synthesis.

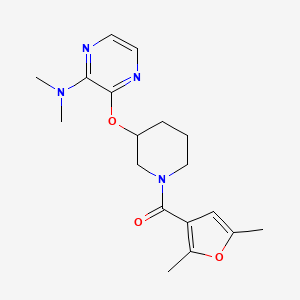

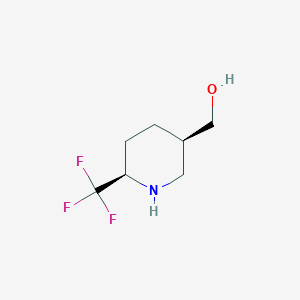

- A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes allows the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . These compounds can be further functionalized, leading to a library of bridged aza-bicyclic structures . Such molecules find applications in medicinal chemistry and materials science.

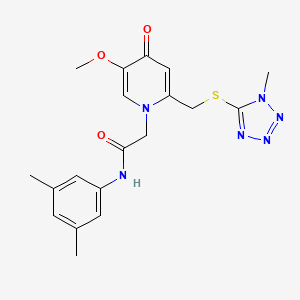

- Researchers have explored the biotransformation of endo-bicyclo[2.2.1]heptan-2-ols using enzymes. For instance, secondary alcohols can be converted into corresponding lactones using specific enzymes, such as Acinetobacter calcoaceticus . These transformations have implications in green chemistry and biocatalysis.

- The compound 3-BC (binding agonistically to the estrogen receptor and/or antagonistically to the androgen receptor) contains the bicyclo[2.2.1]heptane core. Understanding its endocrine activity is essential for drug development and safety assessment .

- The bicyclo[2.2.1]heptane scaffold has inspired the design of chiral auxiliaries and ligands. For example, bornanesultam serves as a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . These play a crucial role in asymmetric synthesis.

Organocatalysis and Asymmetric Synthesis

Bridged Aza-Bicyclic Structures

Biotransformation and Enzymatic Conversions

Endocrine Activity and Drug Development

Chiral Auxiliary and Ligand Design

Propriétés

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-10(11)9-6-7-3-4-8(9)5-7/h7-10H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVTUECQPBJUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC2CCC1C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine | |

CAS RN |

1559200-30-4 |

Source

|

| Record name | 1-{bicyclo[2.2.1]heptan-2-yl}propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)

![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)

![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)